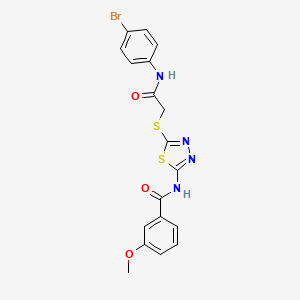

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiadiazole ring. The bromophenyl group is likely to be a significant contributor to the overall shape and properties of the molecule due to its size and the electronegativity of bromine .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, while the bromophenyl group could undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s overall polarity, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

Photodynamic Therapy for Cancer Treatment :

- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for potential use in photodynamic therapy. They found these compounds have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications :

- Ameen and Qasir (2017) reported on the synthesis of new derivatives of 1, 3, 4-thiadiazole, which have been studied for various pathological conditions including inflammation, pain, or hypertension. Their research suggests these derivatives may have diverse applications as antibacterial, anticancer, antifungal anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).

Anticancer Properties :

- Yushyn, Holota, and Lesyk (2022) explored the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties, focusing on a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties (Yushyn, Holota, & Lesyk, 2022).

- Almasirad et al. (2016) designed, synthesized, and evaluated novel 1,3,4-thiadiazole derivatives bearing an amide moiety for their in vitro antitumor activities. One particular compound showed a significant inhibitory effect against certain human tumor cell lines (Almasirad et al., 2016).

Nematocidal Activity :

- Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Two compounds in particular showed promising nematocidal activity against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O3S2/c1-26-14-4-2-3-11(9-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-7-5-12(19)6-8-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCNCEQWMXFCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)

![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)

![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)

methanesulfonamide](/img/structure/B2415381.png)

![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)